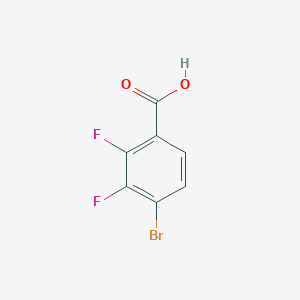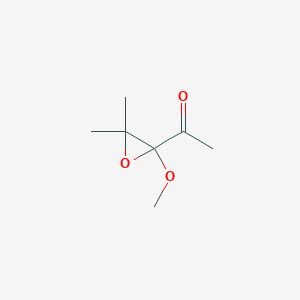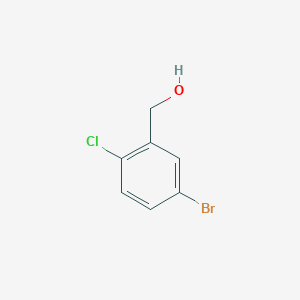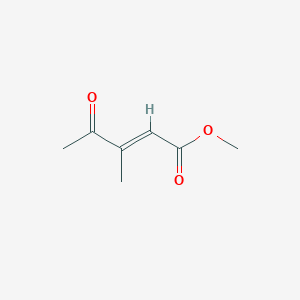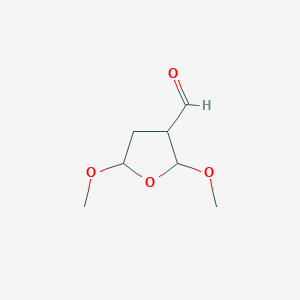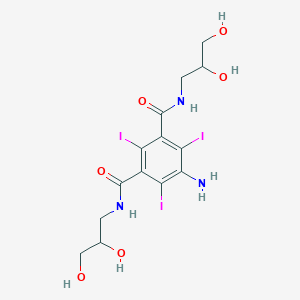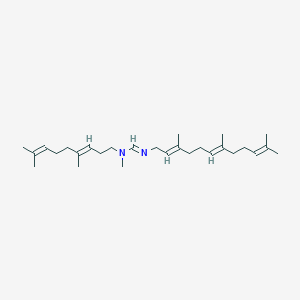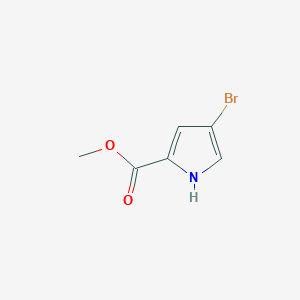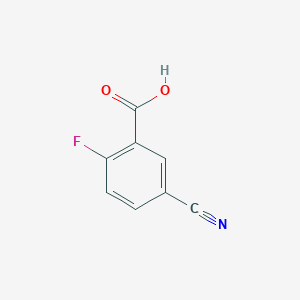
5-Cyano-2-fluorobenzoic acid
Descripción general
Descripción
5-Cyano-2-fluorobenzoic acid is a compound of interest in the field of organic chemistry due to its potential as an intermediate in the synthesis of various biologically important compounds. The studies provided explore different aspects of this compound and related chemical entities, including their synthesis, molecular structure, and physical properties.
Synthesis Analysis
The synthesis of related compounds to 5-Cyano-2-fluorobenzoic acid has been explored in the literature. For instance, an efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid, a compound structurally similar to 5-Cyano-2-fluorobenzoic acid, has been achieved using continuous flow-flash chemistry. This method involves a Br/Li exchange reaction followed by formylation, which is challenging to accomplish using conventional batch processes . Additionally, cyanodibenzo[1,4]dioxines, which are derivatives of cyanodifluorobenzenes, have been synthesized through cyano-activated fluoro displacement reactions, indicating the reactivity of cyano groups in the presence of fluorine substituents .
Molecular Structure Analysis
The molecular structure of compounds related to 5-Cyano-2-fluorobenzoic acid has been studied using various analytical techniques. For example, lanthanide complexes with 2-fluorobenzoic acid have been synthesized and their supramolecular structures have been determined through single-crystal X-ray diffraction. These complexes exhibit interesting coordination geometries and supramolecular structures influenced by hydrogen bond interactions .
Chemical Reactions Analysis
The reactivity of cyano and fluoro groups in benzoic acid derivatives has been demonstrated in several studies. The cyano group can facilitate nucleophilic substitution reactions, as seen in the synthesis of cyanodibenzo[1,4]dioxines . Furthermore, the interaction of cytosine and its fluorinated derivative with 4-chloro-3,5-dinitrobenzoic acid in co-crystallization studies suggests that the fluorine atom can influence the formation of multi-component molecular complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 5-Cyano-2-fluorobenzoic acid have been characterized using various techniques. The thermal behavior of lanthanide complexes with 2-fluorobenzoic acid has been investigated, revealing their thermal stability up to 450 K . Additionally, the fluorescence properties of these complexes have been studied, showing characteristic transitions that are indicative of their potential applications in materials science . The co-crystallization study of cytosine with its fluorinated derivative also provides insights into the crystallization process and the physical properties of the resulting molecular complexes .
Aplicaciones Científicas De Investigación
Hydrogen-Bonded Liquid Crystals
- Hydrogen Bonding in Nematic Phases : A study explored hydrogen-bonded liquid crystals formed by mixing fluoroalkoxybenzoic acid and biphenylcarbonitrile. It was found that hydrogen bonding between the cyano group of biphenylcarbonitrile and the fluoroalkoxybenzoic acid significantly influenced the dielectric, electro-optical, and viscoelastic properties of the nematic phase (Meddeb et al., 2022).
Synthesis and Chemical Properties
- Synthesis of Novel Oxadiazoles : Another research focused on synthesizing novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles. These compounds, derived from fluoroalkoxybenzoic acid, showed potential insecticidal activities against armyworms (Shi et al., 2000).
- Optimization in Synthesizing Methyl 2-amino-5-fluorobenzoate : Research on the synthesis of Methyl 2-amino-5-fluorobenzoate used 3-fluorobenzoic acid as a starting material. Different synthesis methods were compared to optimize the process and yield (Yin Jian-zhong, 2010).
- Use in Drug Delivery Systems : A microporous MOF (Metal-Organic Framework) was synthesized using 4,4'-(9-H carbazole-3,6-diyl)dibenzoic acid. This framework showed a high loading capacity and release capability for 5-fluorouracil, a cancer drug, indicating its potential as a drug carrier (Bag et al., 2016).
Environmental and Biological Applications
- Biodegradation Studies : The biodegradation of fluorobenzoate isomers by microorganisms like Sphingomonas sp. was studied, revealing insights into the metabolic pathways of these compounds. This research is significant for understanding the environmental fate of fluorinated organic compounds (Boersma et al., 2004).
Material Science
- Metal-Organic Frameworks (MOFs) : Research reported the synthesis of rare-earth metal-organic frameworks using 2-fluorobenzoic acid. These frameworks showed potential for use in various applications due to their unique structural and chemical properties (Vizuet et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
5-cyano-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXVUTYCTZULCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380950 | |
| Record name | 5-cyano-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-fluorobenzoic acid | |
CAS RN |
146328-87-2 | |
| Record name | 5-cyano-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyano-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

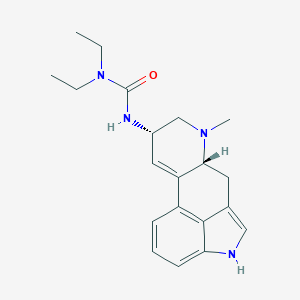


![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)

